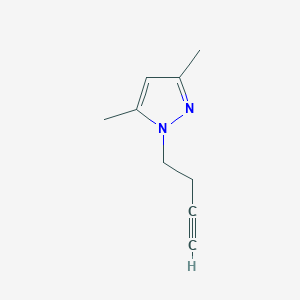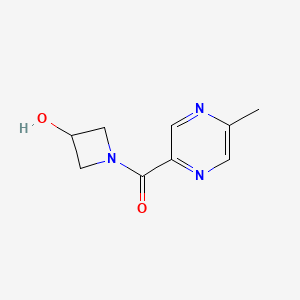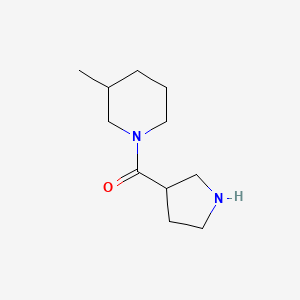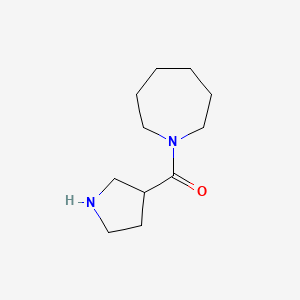
1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
The compound “1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields due to their biological activities .
Synthesis Analysis
While specific synthesis information for “1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole” is not available, a related compound, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Pyrazole derivatives, including structures similar to 1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole, are notable for their wide range of biological activities. These compounds serve as pharmacophores in the development of drugs with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis of these heterocycles often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride and dimethyl formamide. These synthetic strategies allow for the annelation of different heterocyclic nuclei, extending the range of bioactive molecules (Dar & Shamsuzzaman, 2015).
Antifungal Applications
In the context of combating plant diseases, certain pyrazole derivatives have demonstrated efficacy against Fusarium oxysporum, a pathogen responsible for Bayoud disease in date palms. The structure-activity relationship (SAR) studies of these compounds provide insights into their antifungal mechanisms, highlighting the potential of pyrazole scaffolds in agricultural applications (Kaddouri et al., 2022).
Anticancer Research
Pyrazoline derivatives, structurally related to pyrazoles, have shown significant potential as anticancer agents. These compounds exhibit a broad spectrum of biological effects, with research focusing on their synthetic strategies and the exploration of their anticancer activities. Such studies underscore the versatility of pyrazoline and pyrazole scaffolds in the development of new therapeutic agents (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in the multicomponent synthesis of pyrazole derivatives emphasize the efficiency of these methods in generating compounds with a wide range of biological activities. This approach aligns with the principles of green chemistry, offering a sustainable pathway to discover new drugs and therapeutic agents (Becerra, Abonía, & Castillo, 2022).
Pyrazole Scaffolds in Drug Design
Pyrazole scaffolds play a central role in the design of anti-inflammatory and antiviral drugs. The versatility of pyrazole-based compounds in targeting various biological pathways illustrates their importance in medicinal chemistry and drug development projects (Karati, Mahadik, & Kumar, 2022).
Eigenschaften
IUPAC Name |
1-but-3-ynyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-5-6-11-9(3)7-8(2)10-11/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSRBQKOXYNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-3-yn-1-yl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468710.png)




![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)
![1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468719.png)



![1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468727.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468730.png)